4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)quinazoline -

4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)quinazoline

Catalog Number: EVT-4160834
CAS Number:
Molecular Formula: C23H28N6
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of quinazoline derivatives with piperazine substituents is well-documented in the literature. A common approach involves reacting a substituted 2-chloroquinazoline with an appropriately substituted piperazine derivative. The reaction typically requires a base, such as triethylamine or potassium carbonate, and is often carried out in a polar aprotic solvent, like dimethylformamide or acetonitrile. []

Another method involves reacting anthranilic acid derivatives with aromatic aldehydes to yield 2-aryl-4-oxo-1-(4-quinazolyl)-1, 2, 3, 4-tetrahydroquinazolines. [] These synthetic routes can be further modified depending on the specific substituents desired on the quinazoline and piperazine rings.

Molecular Structure Analysis
  • N-alkylation: The piperazine nitrogen can be further alkylated with various alkyl halides to introduce additional substituents and modify pharmacological properties. []
  • Acylation: The piperazine nitrogen can also be acylated with acid chlorides or anhydrides to form amide derivatives. This modification can influence the compound's lipophilicity and metabolic stability. []
  • Oxidation: The piperazine ring can undergo oxidation to form the corresponding N-oxide derivative, which may exhibit altered pharmacological profiles. []
Mechanism of Action
  • α1-adrenoceptor antagonism: Certain quinazoline derivatives, such as AT-112, demonstrate antihypertensive effects by acting as potent α1-adrenoceptor antagonists. This mechanism involves competitively blocking the binding of norepinephrine to α1-adrenoceptors, leading to vasodilation and a decrease in blood pressure. []
  • Dopamine receptor activity: Some derivatives display partial agonism at dopamine D2 and D3 receptors while acting as full agonists at serotonin 5-HT1A receptors. This dual action makes them potentially valuable in treating Parkinson's disease. []
  • Inhibition of cytochrome P450 enzymes: Some derivatives can act as mechanism-based inhibitors of specific cytochrome P450 enzymes, such as CYP2D6. This inhibition occurs through a time- and NADPH-dependent process and can be irreversible. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of the piperazine ring, particularly with polar substituents, can enhance water solubility, which is essential for bioavailability and administration. []
  • Lipophilicity: The balance between hydrophilic and lipophilic character is critical for cell permeability and blood-brain barrier penetration. Modifications to both the quinazoline and piperazine moieties can modulate lipophilicity. [, ]
  • Stability: The stability of these derivatives in various conditions, such as acidic or basic environments, is crucial for their shelf life and efficacy. Different substituents can influence their susceptibility to hydrolysis or oxidation. []
Applications
  • Antihypertensive agents: AT-112, a quinazoline derivative, has shown significant potential as an antihypertensive agent due to its potent α1-adrenoceptor blocking activity. []
  • Antimicrobial agents: Certain derivatives have exhibited promising in vitro antimicrobial activity, particularly against gram-positive bacteria and fungi. These findings highlight their potential for development into novel antimicrobial drugs. [, ]
  • Antipsychotic agents: Quinazoline derivatives with dopamine autoreceptor agonist properties, such as aripiprazole, have shown potential in treating schizophrenia and other psychotic disorders. []
  • Potential treatment for Alzheimer's disease: Derivatives acting as selective and orally active serotonin 6 (5-HT6) receptor antagonists, like SUVN-502, are being investigated for potential treatment of Alzheimer's disease. []
Future Directions
  • Optimizing pharmacokinetic properties: Efforts should focus on enhancing the solubility, bioavailability, and metabolic stability of these compounds to improve their drug-likeness and therapeutic efficacy. []

2-(4-Phenyl-1-piperazinyl)methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (AT-112)

  • Compound Description: AT-112 is a newly synthesized ketanserin derivative investigated for its antihypertensive effects. Studies have shown that AT-112 acts as a potent α1-adrenoceptor blocking agent, leading to a dose-dependent decrease in arterial blood pressure in spontaneously hypertensive rats. []
  • Relevance: AT-112 shares a structural resemblance to 4-(4-methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)quinazoline, notably the presence of a quinazoline core and a 4-phenyl-1-piperazinyl substituent. The key difference lies in the additional imidazolidinone ring fused to the quinazoline core in AT-112. Both compounds are categorized as quinazoline derivatives. []

7-[4-Methyl-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride (SLV308)

  • Compound Description: SLV308 is a non-ergot ligand characterized as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. [] This compound exhibits potential as a therapeutic approach for Parkinson's disease due to its partial dopamine receptor agonism, which may lead to fewer side effects compared to traditional treatments. []
  • Relevance: While SLV308 lacks a quinazoline core, it exhibits structural similarity to 4-(4-methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)quinazoline through the shared presence of a 4-methyl-1-piperazinyl substituent. This shared moiety is a key pharmacophore in both compounds, highlighting its potential significance in their respective biological activities. []

4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol derivatives

  • Compound Description: This research focuses on synthesizing o-carboranyl derivatives of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol as potential agents for boron neutron capture therapy for cancer treatment. [] The o-carborane cage is known for its high boron content, making these derivatives promising candidates for delivering boron isotopes to tumor cells. []
  • Relevance: Although structurally distinct from 4-(4-methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)quinazoline, these derivatives share the 4-methyl-1-piperazinyl substituent. This common feature emphasizes the versatility of this moiety in medicinal chemistry and its potential application across diverse therapeutic areas. []

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

  • Compound Description: SCH 66712 is identified as a potent mechanism-based inhibitor of human cytochrome P450 2D6 (CYP2D6). [] Studies demonstrate its time- and NADPH-dependent inhibition of CYP2D6 activity, suggesting potential applications in drug-drug interaction studies and understanding CYP2D6 metabolism. []
  • Relevance: Similar to 4-(4-methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)quinazoline, SCH 66712 contains a piperazine ring substituted with a phenyl-containing moiety. This structural resemblance, despite differences in the core structures, highlights the significance of this specific substitution pattern in influencing biological activity. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] It exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson’s disease by preventing PARP overactivation and subsequent neuronal damage. []
  • Relevance: FR255595 and 4-(4-methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)quinazoline share the quinazoline core as a central structural feature. This shared core, despite differences in the substituents, underscores its potential as a pharmacophore for developing compounds with biological activity, particularly in the context of neurological disorders. []

7-{3-[4-(2,3-Dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

  • Compound Description: OPC-4392 exhibits potent anti-methamphetamine and anti-epinephrine activities. [] This compound is suggested to act as a dopamine autoreceptor agonist, making it a potential candidate for treating neuropsychiatric disorders. []
  • Relevance: Both OPC-4392 and 4-(4-methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)quinazoline share a core structure consisting of a quinolinone moiety connected to a piperazine ring via an alkoxy linker. This shared structural motif suggests a potential common mechanism of action and highlights the importance of these specific structural features in conferring biological activity, particularly in the context of neurotransmission. []

Properties

Product Name

4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)quinazoline

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)quinazoline

Molecular Formula

C23H28N6

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C23H28N6/c1-26-11-13-28(14-12-26)22-20-9-5-6-10-21(20)24-23(25-22)29-17-15-27(16-18-29)19-7-3-2-4-8-19/h2-10H,11-18H2,1H3

InChI Key

NADWKTWVFRLPCK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.